molecular formula C6H14ClNO2 B2737212 2-[(2-Methylpropyl)amino]acetic acid hydrochloride CAS No. 3182-86-3

2-[(2-Methylpropyl)amino]acetic acid hydrochloride

Cat. No.: B2737212
CAS No.: 3182-86-3
M. Wt: 167.63
InChI Key: DUNCXYFTPAJESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropyl)amino]acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylpropyl)amino]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropyl)amino]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylpropylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)3-7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCXYFTPAJESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(2-Methylpropyl)amino]acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life.[1] This technical guide provides a comprehensive framework for evaluating the stability of 2-[(2-Methylpropyl)amino]acetic acid HCl, a secondary amine-containing amino acid derivative. While specific data for this molecule is not extensively published, this paper establishes a robust scientific and regulatory-compliant approach based on its chemical structure and established principles of pharmaceutical stability testing. We will explore theoretical degradation pathways, detail the requisite experimental protocols for forced degradation and formal stability studies in accordance with International Council for Harmonisation (ICH) guidelines, and outline the development of a stability-indicating analytical method (SIAM). This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of novel chemical entities.

Introduction

The Critical Role of Stability in Drug Development

Stability testing is a mandatory component of the drug development lifecycle, designed to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The primary goal is to establish a retest period for the drug substance and a shelf life for the drug product, ensuring that the material remains within its established specifications throughout its lifecycle.[3] For a molecule like 2-[(2-Methylpropyl)amino]acetic acid HCl, understanding its intrinsic stability profile is crucial for formulation development, packaging selection, and defining appropriate storage conditions.[4] Neglecting this can lead to the formation of potentially toxic degradation products and a loss of therapeutic efficacy.[5]

Physicochemical Profile of 2-[(2-Methylpropyl)amino]acetic acid HCl

To predict and analyze the stability of 2-[(2-Methylpropyl)amino]acetic acid HCl, we must first understand its fundamental structure and properties. It is a hydrochloride salt of a non-proteinogenic amino acid containing a secondary amine. The HCl salt form generally enhances aqueous solubility and can improve the stability of the solid state compared to the free base.[6]

PropertyValueSource
IUPAC Name 2-(isobutylamino)acetic acid hydrochlorideInferred
Molecular Formula C6H14ClNO2[7]
Molecular Weight 167.63 g/mol [7]
Structure A glycine core with an N-substituted isobutyl group.-
Key Functional Groups Carboxylic Acid, Secondary Amine, Hydrochloride Salt-

The presence of these functional groups dictates the molecule's potential degradation pathways. The secondary amine is susceptible to oxidation, while the amino acid structure is prone to reactions like decarboxylation and deamination under thermal and hydrolytic stress.[8][9][10]

Theoretical Degradation Pathways

Based on the molecule's structure, several degradation pathways can be postulated. These hypotheses form the basis for designing forced degradation studies to confirm or refute their occurrence.

  • 2.1 Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially stress the molecule. The primary purpose of hydrolytic stress testing is to demonstrate the molecule's stability in aqueous environments.

  • 2.2 Oxidative Degradation: The secondary amine is a prime target for oxidation. Exposure to oxidative agents (e.g., hydrogen peroxide) or even atmospheric oxygen could lead to the formation of N-oxides, hydroxylamines, or cleavage of the C-N bond.[11][12] This is often a critical degradation pathway for amine-containing APIs.

  • 2.3 Thermal Degradation: As an amino acid derivative, thermal stress may induce decarboxylation (loss of CO2 from the carboxylic acid group) or deamination (loss of the amino group).[10][13] These reactions can be accelerated at elevated temperatures and are key to understanding the molecule's behavior during manufacturing (e.g., drying) and long-term storage in hot climates.

  • 2.4 Photodegradation: While the molecule lacks a strong chromophore for absorbing UV-Vis light, photostability cannot be assumed. ICH Q1B guidelines mandate photostability testing to assess whether light exposure leads to degradation, which could necessitate light-resistant packaging.[3][14]

Below is a conceptual diagram illustrating these potential degradation routes.

G cluster_main cluster_products parent 2-[(2-Methylpropyl)amino]acetic acid HCl hydrolysis_prod No significant degradation expected parent->hydrolysis_prod H+ / OH- (Hydrolysis) oxidation_prod N-Oxide, Imine, or C-N Cleavage Products parent->oxidation_prod [O] e.g., H₂O₂ (Oxidation) thermal_prod Decarboxylation Product (1-isobutylaminomethane) parent->thermal_prod Δ (Thermal Stress) photo_prod Photolytic Products (if any) parent->photo_prod (Light Exposure)

Caption: Potential degradation pathways for 2-[(2-Methylpropyl)amino]acetic acid HCl.

Regulatory Framework: Adherence to ICH Guidelines

All stability studies must be conducted within the framework established by the International Council for Harmonisation (ICH) to ensure global regulatory acceptance.[3][15]

Overview of ICH Q1A(R2): General Principles

The ICH Q1A(R2) guideline is the foundational document for stability testing of new drug substances and products.[1][2] It specifies the types of studies, storage conditions, and testing frequencies required to generate a complete stability data package. The purpose is to demonstrate that the API remains within its quality specifications under defined environmental conditions.[2]

Key Study Types and Conditions

Formal stability programs primarily consist of long-term and accelerated studies. Intermediate studies are added if a significant change occurs during accelerated testing.

Study TypeMinimum DurationStorage ConditionTesting Frequency (Typical)
Long-Term 12 months25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 6 months40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Intermediate 6 months30°C ± 2°C / 65% RH ± 5% RH0, 3, 6 months
Source: Adapted from ICH Q1A(R2) Guidelines.[14]

Experimental Design for Stability Assessment

A logical, phased approach is essential for efficiently characterizing the stability of 2-[(2-Methylpropyl)amino]acetic acid HCl. The workflow begins with stress testing to understand degradation pathways, which informs the development of a specific analytical method, followed by the execution of the formal stability program.

G start API Synthesis & Characterization forced_deg Step 1: Forced Degradation (Stress Testing) start->forced_deg siam_dev Step 2: Develop & Validate Stability-Indicating Analytical Method (SIAM) forced_deg->siam_dev Identifies degradants formal_study Step 3: Initiate Formal ICH Stability Study siam_dev->formal_study Provides validated method analysis Step 4: Analyze Samples at Timepoints formal_study->analysis report Step 5: Data Evaluation & Establish Retest Period analysis->report end Stability Profile Established report->end

Caption: Overall workflow for assessing API thermodynamic stability.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[5] This data is crucial for developing a stability-indicating analytical method.[4] The goal is to achieve 10-30% degradation of the API.[5]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-[(2-Methylpropyl)amino]acetic acid HCl in a suitable solvent (e.g., water or methanol:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Rationale: To assess stability in an acidic environment.

    • Procedure: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-72 hours). Analyze at intermediate time points.

  • Base Hydrolysis:

    • Rationale: To assess stability in an alkaline environment.

    • Procedure: Mix the stock solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period. Analyze at intermediate time points.

  • Oxidative Degradation:

    • Rationale: To challenge the secondary amine and other potential oxidation sites.[5]

    • Procedure: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Rationale: To evaluate the impact of heat, which can cause reactions like decarboxylation.[10]

    • Procedure: Store the solid API in an oven at a high temperature (e.g., 80-100°C). A parallel study in solution can also be performed. Analyze at defined time points.

  • Photodegradation:

    • Rationale: To comply with ICH Q1B and assess light sensitivity.[14]

    • Procedure: Expose the solid API and a solution of the API to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Run a dark control in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

Development of a Stability-Indicating Analytical Method (SIAM)

Objective: To develop and validate a quantitative analytical method that can separate and accurately measure the intact API without interference from excipients, impurities, or degradation products.[16] Reversed-phase HPLC is the most common and effective technique for this purpose.[16]

Key Validation Parameters (per ICH Q2(R1)):

  • Specificity/Selectivity: The cornerstone of a SIAM. The method must demonstrate that it can resolve the API peak from all potential degradation products generated during forced degradation studies. Peak purity analysis using a PDA detector is essential.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies.

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Formal Stability Study Protocol

Objective: To generate long-term stability data under ICH-prescribed conditions to establish a retest period.

Methodology:

  • Batch Selection: Select at least three primary batches of the API. The manufacturing process for these batches should be representative of the final production scale.

  • Container Closure System: Package the API in the container closure system proposed for storage and distribution.

  • Storage: Place the packaged samples into validated stability chambers set to the long-term and accelerated conditions defined in Section 3.2.

  • Testing: At each specified time point, pull samples from the chambers and analyze them using the validated SIAM.

  • Parameters to Test: The testing protocol should include, at a minimum:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation Products/Impurities (quantitation of known and unknown impurities)

    • Water content (if applicable)

Data Interpretation and Reporting

The stability data collected must be systematically evaluated to propose a retest period.

Hypothetical Stability Data Summary

The following table illustrates how data from an accelerated study might be presented.

TimepointStorage ConditionAppearanceAssay (% Initial)Total Degradation Products (%)
T=0-White Crystalline Powder100.00.08
T=3 Months40°C / 75% RHNo Change99.50.25
T=6 Months40°C / 75% RHNo Change99.10.45

Interpretation: In this hypothetical case, the API shows minimal degradation under accelerated conditions, suggesting good intrinsic stability. A "significant change" (as defined by ICH) has not occurred, supporting the stability at the long-term condition.

Establishing a Retest Period

The retest period is established based on the analysis of data from long-term studies. If no significant change is observed in the 6-month accelerated data, the retest period can be extrapolated from the available long-term data (e.g., 12 months of real-time data can support a 24-month retest period). All data, trend analyses, and justifications must be compiled into a formal stability report for regulatory submission.

Conclusion

The thermodynamic stability of 2-[(2-Methylpropyl)amino]acetic acid HCl is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy as a potential drug substance. This guide outlines a comprehensive and scientifically-grounded strategy for this evaluation. By integrating knowledge of the molecule's chemical structure with a systematic application of forced degradation studies, validated stability-indicating methods, and formal ICH-compliant stability programs, drug developers can build a robust data package. This approach not only satisfies regulatory requirements but also provides fundamental insights into the molecule's behavior, which is invaluable for successful formulation, manufacturing, and clinical development.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Quality Guidelines.
  • Ich Guidelines for Stability Studies PPT.
  • ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.
  • Degrad
  • Amino acid degrad
  • Assay and Stability Testing. In: Park K. (eds)
  • Hydrothermal Degradation of Amino Acids.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Amino acids degrad
  • Stability Testing for Small-Molecule Clinical Trial M
  • 2-[methyl(propyl)amino]acetic acid hydrochloride. ChemBK.
  • 2-[2-Methylbutyl(2-methylpropyl)amino]acetic acid. PubChem.
  • 2-[2-Methylpropyl(oxetan-3-yl)amino]acetic acid. PubChem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Degrad

Sources

The Architectural Influence of N-Isobutylglycine on Peptoid Helicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptoids, or oligomers of N-substituted glycines, have emerged as a compelling class of peptidomimetics, offering proteolytic stability and vast chemical diversity. A key area of peptoid research is the rational design of defined secondary structures, with the helix being of particular interest for applications in drug discovery and materials science. This in-depth technical guide focuses on the pivotal role of the N-substituted glycine monomer, 2-[(2-methylpropyl)amino]acetic acid, commonly known as N-isobutylglycine (Nisb), in the formation and stabilization of peptoid helices. We will explore the mechanistic underpinnings of Nisb-induced helicity, provide detailed experimental protocols for the synthesis and characterization of Nisb-containing peptoids, and present a comparative analysis of its helix-promoting properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the structural control offered by N-isobutylglycine in the design of novel peptoid-based molecules.

Introduction: The Peptoid Scaffold and the Quest for Secondary Structure

Peptoids are a class of synthetic polymers that mimic the structure of peptides.[1] They are composed of N-substituted glycine units, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1] This seemingly subtle architectural change has profound consequences: the peptoid backbone is achiral and lacks the hydrogen bond donors that are crucial for the stabilization of traditional peptide secondary structures like α-helices and β-sheets.[2]

The absence of backbone hydrogen bonding initially suggested that peptoids would be highly flexible and lack stable secondary structures. However, extensive research has demonstrated that steric and electronic interactions between side chains and the backbone can effectively control the conformational landscape of peptoids, leading to the formation of stable and well-defined secondary structures, most notably helices.[2][3] The ability to induce helicity in a predictable manner is a cornerstone of modern peptoid design, enabling the creation of scaffolds that can mimic the function of helical peptides in biological recognition and catalysis.[4]

The Role of N-Substituted Glycines in Dictating Peptoid Conformation

The key to controlling peptoid secondary structure lies in the judicious selection of N-substituted glycine monomers. The steric bulk and chirality of the side chain at the nitrogen atom directly influence the rotational energy barrier around the amide bond, favoring either a cis or trans conformation.

A helical peptoid structure, resembling a polyproline type I (PPI) helix, is characterized by a repeating sequence of cis-amide bonds.[5] Bulky N-alkyl side chains, particularly those with branching at the α-carbon of the side chain, create significant steric hindrance that favors the cis-amide bond conformation to minimize non-bonded interactions.[3] 2-[(2-Methylpropyl)amino]acetic acid, or N-isobutylglycine (Nisb), is a prime example of such a monomer.

N-Isobutylglycine (Nisb): A Potent Helix Inducer

N-isobutylglycine, also referred to in the literature as N-leucine (Nleu), possesses an isobutyl side chain that provides substantial steric bulk, making it a highly effective inducer of the cis-amide bond conformation necessary for helix formation.[6][7] Studies on collagen-mimetic peptides have shown that the incorporation of N-isobutylglycine in place of proline can lead to the formation of stable triple-helical structures, highlighting its significant helix-promoting propensity.[6][8]

The isobutyl group, while not chiral itself, provides the necessary steric hindrance to favor the cis conformation of the backbone amide bond. When incorporated into a peptoid oligomer, the cumulative effect of multiple Nisb residues results in a stable, right- or left-handed helix, with the handedness being directed by the incorporation of other chiral N-substituted glycine monomers in the sequence.

Below is a diagram illustrating the chemical structure of N-isobutylglycine and its role in promoting the cis-amide bond conformation that leads to a helical structure.

submonomer_synthesis start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF & DCM) deprotect->wash1 acylate 4. Bromoacetylation (Bromoacetic Acid, DIC) wash1->acylate wash2 5. Wash (DMF) acylate->wash2 aminate 6. Amination (Isobutylamine in NMP) wash2->aminate wash3 7. Wash (DMF) aminate->wash3 loop_cond Repeat Steps 4-7 for each monomer wash3->loop_cond loop_cond->acylate Yes cleave 8. Cleave from Resin (TFA/TIS/H₂O) loop_cond->cleave No (Final Monomer) purify 9. Purify by RP-HPLC cleave->purify end End: Pure (Nisb)₆-NH₂ purify->end

Sources

An In-depth Technical Guide to 2-[(2-Methylpropyl)amino]acetic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride (also known as N-isobutylglycine hydrochloride), a versatile amino acid derivative with significant applications in modern drug discovery and peptide science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, safety considerations, and practical applications.

Introduction: The Role of N-Substituted Glycine Derivatives in Medicinal Chemistry

N-substituted glycine derivatives, such as 2-[(2-Methylpropyl)amino]acetic acid hydrochloride, are a class of non-canonical amino acids that have garnered considerable interest in the field of medicinal chemistry. Unlike their proteinogenic counterparts, these synthetic amino acids offer unique structural modifications that can impart desirable pharmacokinetic and pharmacodynamic properties to peptide-based therapeutics.[1][2] The incorporation of an N-alkyl group, in this case, an isobutyl moiety, can enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.[1] This modification can also influence the conformational preferences of the peptide backbone, leading to more rigid and structurally defined peptidomimetics with improved receptor binding affinity and selectivity.[2]

This guide will delve into the specifics of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 3182-86-3[3]
Molecular Formula C6H14ClNO2[3]
Molecular Weight 167.63 g/mol [3]
IUPAC Name 2-(2-methylpropylamino)acetic acid;hydrochloride
Appearance White to off-white solid (probable)General knowledge
Solubility Likely soluble in waterGeneral knowledge of similar compounds

Safety and Handling: A Precautionary Approach

Based on the hazard profiles of related compounds, 2-[(2-Methylpropyl)amino]acetic acid hydrochloride is likely to present the following hazards:

  • Skin Irritation: May cause irritation upon contact with the skin.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis Protocol: A Green Chemistry Approach

The following is a plausible and environmentally conscious "green" synthesis protocol for N-substituted glycine derivatives, adapted for the specific synthesis of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride.[4][5] This method utilizes water as a solvent, avoiding the use of more hazardous organic solvents.

Materials and Reagents:
  • Isobutylamine

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Acetone

  • Ice bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetic acid (10 mmol) in 3 mL of cold deionized water. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Amine: Slowly add a solution of isobutylamine (22 mmol) in 3 mL of cold deionized water dropwise to the stirred chloroacetic acid solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 24 hours.

  • Workup: After 24 hours, remove the ice bath and allow the mixture to come to room temperature. Remove the water using a rotary evaporator until a white precipitate is formed.

  • Purification: Wash the resulting crude product with acetone several times to remove unreacted starting materials and byproducts.

  • Acidification: Dissolve the washed solid in a minimal amount of deionized water and acidify the solution to a pH of 2 using hydrochloric acid.

  • Crystallization: Allow the acidified solution to evaporate slowly at room temperature to induce crystallization of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride.

  • Isolation: Collect the crystals by filtration and dry them under vacuum.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Formation chloroacetic_acid Chloroacetic Acid in Water reaction_mixture Stir at 0°C for 24h chloroacetic_acid->reaction_mixture isobutylamine Isobutylamine in Water isobutylamine->reaction_mixture rotovap Rotary Evaporation reaction_mixture->rotovap acetone_wash Wash with Acetone rotovap->acetone_wash acidification Acidify with HCl (pH 2) acetone_wash->acidification crystallization Crystallization acidification->crystallization final_product 2-[(2-Methylpropyl)amino]acetic acid hydrochloride crystallization->final_product

Caption: A green synthesis workflow for 2-[(2-Methylpropyl)amino]acetic acid hydrochloride.

Applications in Drug Development and Peptide Mimetics

The primary application of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride in drug development is as a building block in the synthesis of peptides and peptidomimetics.[1][6] Its incorporation into a peptide sequence can significantly enhance the therapeutic potential of the parent molecule.

  • Enhanced Stability: The isobutyl group on the nitrogen atom provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.[1]

  • Improved Bioavailability: The increased lipophilicity imparted by the isobutyl group can improve the absorption and membrane permeability of the peptide, potentially leading to better oral bioavailability.[6]

  • Conformational Constraint: N-alkylation can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that can lead to higher receptor affinity and selectivity.[2]

These properties make N-isobutylglycine a valuable tool for addressing some of the key challenges in peptide-based drug development, such as poor stability and low bioavailability.

Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of 2-[(2-Methylpropyl)amino]acetic acid (as its Fmoc-protected form) into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9][10][11]

Materials and Reagents:
  • Fmoc-protected amino acids

  • Fmoc-N-(isobutyl)glycine

  • SPPS resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

  • Diethyl ether

Step-by-Step Protocol:
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-N-(isobutyl)glycine (or another Fmoc-amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) with agitation.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., Fmoc-N-isobutylglycine) + HBTU/DIPEA wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Analytical Protocol: Quality Control by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of synthetic amino acids and peptides.[12][13][14]

Instrumentation and Conditions:
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:
  • Dissolve a small amount of the 2-[(2-Methylpropyl)amino]acetic acid hydrochloride in the initial mobile phase composition (e.g., 95% A / 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

The retention time and peak purity can be used to assess the identity and quality of the synthesized compound.

Conclusion

2-[(2-Methylpropyl)amino]acetic acid hydrochloride is a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties. Its ability to improve metabolic stability and influence peptide conformation makes it a powerful tool in the arsenal of medicinal chemists and drug developers. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, with the aim of facilitating its effective use in the laboratory. As with any chemical, a thorough understanding of its characteristics and adherence to safety protocols are paramount for successful and safe research.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Barron, A. E., & Zuckermann, R. N. (1999). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Methods in enzymology, 317, 3-40.
  • UPRM. (2018, October 23). SAFETY DATA SHEET: Glycine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]

  • Ghammamy, S., Tavakol, H., & Hosseini-Kharat, M. (2023).
  • Google Patents. (2017). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • Lenci, E., & Trabocchi, A. (2020).
  • PubChemLite. (n.d.). 2-[methyl(propyl)amino]acetic acid hydrochloride. Retrieved from [Link]

  • Mondal, S., & Balaram, P. (2025). N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. Chemistry, e202403142.
  • Flogie, A., Prugovečki, B., & Matković-Čalogović, D. (2023).
  • Roosenburg, S., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Pharmaceutics, 15(3), 808.
  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Copper Couple. Retrieved from [Link]

  • Reddy, G. S., & Kumar, M. S. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-8.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Ghammamy, S., Tavakol, H., & Hosseini-Kharat, M. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Retrieved from [Link]

Sources

Steric hindrance effects of the isobutyl side chain in glycine derivatives

Steric Control in Peptidomimetics: A Technical Guide to N-Isobutylglycine ( ) Derivatives

Executive Summary In modern peptidomimetic drug design, the modification of the glycine scaffold offers a strategic route to protease resistance and improved bioavailability.[1][2] This guide focuses on the isobutyl side chain , specifically differentiating between its placement on the






Part 1: Molecular Mechanics & Steric Theory

Structural Divergence: vs. -Substitution

The term "glycine derivative" with an isobutyl side chain encompasses two distinct chemical entities with radically different steric profiles.

  • Leucine (Leu): The isobutyl group is attached to the

    
    . The steric bulk restricts the 
    
    
    and
    
    
    torsion angles via collisions with the backbone carbonyl and amide nitrogen. However, the peptide bond (
    
    
    ) remains rigidly trans (
    
    
    ) due to the high energy penalty of the cis form (>2 kcal/mol difference).
  • 
    -Isobutylglycine (
    
    
    ):
    The isobutyl group is attached to the backbone nitrogen. This substitution removes the
    
    
    hydrogen bond donor and places the steric bulk directly on the axis of amide rotation.
The -Steric Effect on Amide Isomerization

In




  • Mechanism: In the trans conformation, the

    
    -isobutyl methylene group undergoes 
    
    
    allylic strain with the carbonyl oxygen of the preceding residue. In the cis conformation, this strain is relieved, but new steric clashes may occur with the
    
    
    of the preceding residue.
  • Result: The rotational energy barrier is lowered (

    
     kcal/mol vs. ~20 kcal/mol for peptides), allowing faster isomerization at physiological temperatures. This makes 
    
    
    oligomers more flexible (entropic gain) but harder to fold into stable secondary structures without chiral induction.
Conformational Landscape (The "Foldamer" Problem)

While bulky chiral side chains (e.g.,

achiral isobutyl group

  • Homopolymers: Poly-

    
     exists largely as a random coil in solution due to the lack of chiral enforcement.
    
  • Heteropolymers: When alternating with chiral monomers,

    
     acts as a "spacer" that provides hydrophobic bulk and membrane permeability without disrupting the helix initiated by the chiral centers.
    

Part 2: Experimental Protocols (Solid-Phase Synthesis)

The synthesis of

Sub-monomer Method

Protocol: Sub-monomer Synthesis of

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Acylation Cocktail: 1.2 M Bromoacetic acid in DMF + 0.93 M DIC (Diisopropylcarbodiimide).

  • Displacement Reagent: 1.0 M Isobutylamine in DMF.

  • Wash Solvent: DMF (Dimethylformamide).

Workflow:

  • Acylation (Step A):

    • Add Acylation Cocktail to the resin (5-10 equivalents relative to resin loading).

    • Incubate for 20 minutes at

      
       (or 40 min at RT).
      
    • Note: The lack of side chain on the incoming bromoacetyl group means steric hindrance is negligible here.

    • Wash resin

      
       with DMF.
      
  • Displacement (Step B - The Steric Bottleneck):

    • Add 1.0 M Isobutylamine in DMF.

    • Incubate for 60 minutes at RT.

    • Critical Technical Insight: Isobutylamine is a primary amine but possesses

      
      -branching relative to the nucleophilic nitrogen. While less hindered than tert-butylamine, the displacement rate is slower than methylamine.
      
    • Optimization: For sequences where

      
       follows a bulky residue (e.g., 
      
      
      -
      
      
      or
      
      
      -
      
      
      ), perform a double displacement (repeat Step B) to ensure quantitative yield.
  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIPS / 2.5%

      
       for 30 minutes.
      
    • Caution:

      
      -alkylated amides are stable to TFA, but ensure volatile isobutylamine is fully washed away before cleavage to prevent salt formation.
      
Visualization of Synthetic Pathway

The following diagram illustrates the sub-monomer cycle, highlighting the specific entry point of the isobutyl side chain.

PeptoidSynthesisResinResin-Amine(N-Terminus)AcylationStep 1: Acylation(Bromoacetic Acid + DIC)Resin->Acylation AcylationIntermediateResin-Bromoacetamide(Electrophile)Acylation->Intermediate Form ElectrophileDisplacementStep 2: Displacement(Sn2 Reaction)Intermediate->DisplacementProductResin-N-Isobutylglycine(Nleu Unit)Displacement->Product Introduction ofIsobutyl StericsReagentIsobutylamine(Nucleophile)Reagent->Displacement Add ReagentProduct->Resin Repeat Cycle(Chain Elongation)

Caption: The sub-monomer cycle for Nleu synthesis. The steric bulk of the isobutyl group is introduced during the displacement step (Green), avoiding the difficulty of coupling N-alkylated amino acids directly.

Part 3: Data & Structural Analysis

Comparative Steric Parameters

The following table contrasts the physical properties of the isobutyl group in different glycine derivative contexts.

ParameterLeucine (

-Isobutyl)

-Isobutylglycine (

)
Chirality L- or D- (Chiral Center at

)
Achiral (Symmetric Glycine Backbone)
H-Bond Donor Present (Amide NH)Absent (Tertiary Amide)

Bond (Amide)
Rigid Trans (

)
Cis/Trans Equilibrium (

)
Helix Propensity

-Helix (Strong Former)
Random Coil (unless induced)
Protease Stability Low (Susceptible)High (Complete Resistance)
Membrane Permeability Low (Polar Backbone)High (Loss of NH dipole)
Conformational Energy Landscape

The diagram below visualizes the steric clash that drives the conformational preference in

Stericscluster_legendMechanism of ActionTransStateTrans-Amide ConformationSteric Clash:Isobutyl vs Carbonyl OxygenEquilibriumDynamic Equilibrium(Fast Exchange)TransState->Equilibrium Lower Barrier(~16 kcal/mol)CisStateCis-Amide ConformationStrain Relief:Isobutyl vs C-alpha ProtonsEquilibrium->CisState Population ShiftNoteThe N-Isobutyl group forces the amidebond to sample the Cis state more frequentlythan in natural peptides.

Caption: Steric mechanism driving the cis/trans equilibrium in N-substituted glycines. The red node indicates the high-energy clash in the trans state.

References

  • Zuckermann, R. N., et al. (1992).[2][3] Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. Link

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology. Link

  • Kirshenbaum, K., et al. (1998). Sequence-specific conformational assistance in peptoid oligomers. Proceedings of the National Academy of Sciences. Link

  • Armand, P., et al. (1998). Chiral N-substituted glycines can form stable helical conformations. Journal of the American Chemical Society. Link

  • Proulx, C., et al. (2015).[4] N-Aryl Peptoids: Distinctive Structural and Self-Assembly Properties. Biopolymers. Link

Methodological & Application

Using 2-[(2-Methylpropyl)amino]acetic acid HCl in combinatorial library design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Methylpropyl)amino]acetic acid hydrochloride (also known as


-Isobutylglycine HCl or N-Leu) is a critical "peptoid" monomer. Unlike standard amino acids, the side chain is attached to the nitrogen rather than the 

-carbon. This structural modification confers complete resistance to proteolytic degradation and enhances cell permeability, making it a high-value building block for combinatorial drug discovery.

While peptoids are often synthesized via the "submonomer" method (bromoacetic acid + amine), using the pre-formed


-Isobutylglycine HCl salt  offers distinct advantages in fragment-based drug discovery (FBDD)  and multicomponent reactions (MCRs) . This guide details the protocols for leveraging this specific salt to construct high-purity peptidomimetic libraries and diversity-oriented scaffolds.

Technical Profile & Handling

Compound: 2-[(2-Methylpropyl)amino]acetic acid HCl Synonyms:


-Isobutylglycine hydrochloride, N-Leu
CAS:  3182-86-3 (Free base context), 6000-43-7 (General Glycine HCl context - Note: Specific salt CAS varies by supplier; verify CoA)
Molecular Weight:  131.17 (Free base) / ~167.63 (HCl salt)
PropertySpecificationOperational Implication
Solubility Water, Methanol, DMSOHigh solubility in polar solvents; poor in DCM/Ether.
Acidity HCl SaltCrucial: Must be neutralized with DIPEA/TEA before coupling or Fmoc-protection.
Sterics

-substituted (Secondary Amine)
High steric hindrance at the N-terminus. Acylation of this residue is difficult.
Chirality Achiral (Glycine backbone)No risk of racemization during coupling (a major advantage over

-Me-Amino Acids).

Strategic Rationale: Why use the HCl Salt?

While the submonomer method is popular for long oligomers, the Monomer Method (using the pre-formed amino acid) is superior for:

  • Convergent Synthesis: Coupling a pre-verified fragment to a core scaffold.

  • Ugi Multicomponent Reactions: The secondary amine and carboxylic acid moieties allow this molecule to act as a bifunctional input in Ugi-4CR and Ugi-5C-4CR, creating lactam scaffolds impossible to generate via standard SPPS.

  • Defined Stoichiometry: Eliminates the large excess of volatile amines (isobutylamine) required in submonomer synthesis.

Application Protocol 1: Fmoc-Protection for SPPS Integration

Objective: Convert the raw HCl salt into an Fmoc-protected building block compatible with automated solid-phase peptide synthesis (SPPS).

Mechanism: Schotten-Baumann conditions are used to introduce the Fmoc group while neutralizing the HCl salt.

Reagents:
  • 2-[(2-Methylpropyl)amino]acetic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

  • 
     (Sodium Carbonate) (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mmol of the HCl salt in 25 mL water.

  • Neutralization: Add 25 mmol

    
     slowly (gas evolution may occur). Ensure pH is roughly 9-10.
    
  • Addition: Add 25 mL Dioxane, followed by 11 mmol Fmoc-OSu.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of Fmoc-OSu) or LC-MS.

  • Work-up:

    • Evaporate Dioxane under reduced pressure.

    • Dilute aqueous layer with water (50 mL) and wash with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu and byproducts.
    • Acidification: Cool the aqueous layer on ice and acidify to pH 2 using 1N HCl. The product (Fmoc-N-Leu-OH) will precipitate or form an oil.

    • Extraction: Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      , filter, and concentrate.
  • Validation: Verify via

    
    H-NMR. Expect rotamers due to the tertiary amide bond formed by Fmoc.
    

Application Protocol 2: The Ugi-4CR Combinatorial Library

Objective: Use the HCl salt directly in a one-pot Multicomponent Reaction (MCR) to generate a library of drug-like peptidomimetics.

Scientific Basis: The secondary amine of the


-isobutylglycine acts as the amine component, while the carboxylic acid can act as the acid component (if protected) or the molecule can serve as a bifunctional "Ugi-5-Center" input.
Below is the protocol for using it as the Amine Component  (requires esterification of the carboxyl group first) or using it as a Bifunctional Input  to form lactams.

Selected Workflow: Synthesis of Diketopiperazines (DKPs) via Ugi-Post-Condensation. This protocol uses the salt to create constrained heterocyclic scaffolds.

Reagents:
  • Amine Input: 2-[(2-Methylpropyl)amino]acetic acid methyl ester (Generated by refluxing the HCl salt in MeOH/SOCl

    
    ).
    
  • Aldehyde: Diverse aromatic aldehydes (R-CHO).

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.

  • Acid Component: Boc-Amino Acids (e.g., Boc-Phe-OH).

Step-by-Step Protocol:
  • Preparation: Dissolve the methyl ester of the starting material (1.0 mmol) in Methanol (2 mL).

  • Imine Formation: Add the Aldehyde (1.0 mmol). Stir for 30 mins to allow pre-formation of the iminium ion. Note: The secondary amine reacts slower than primary amines; mild heating (40°C) may be required.

  • Addition: Add the Boc-Amino Acid (1.0 mmol) and Isocyanide (1.0 mmol).

  • Reaction: Stir at room temperature for 24 hours.

  • Cyclization (The "Library Step"):

    • Treat the crude Ugi product with TFA/DCM (1:1) to remove the Boc group.[1]

    • Neutralize with DIPEA.

    • Heat in Toluene or reflux in sec-butanol. The free amine will attack the methyl ester (from our starting material), closing the ring to form a Diketopiperazine (DKP) .

  • Purification: Flash chromatography (EtOAc/Hexanes).

Visualization: Decision Logic & Reaction Pathway

Figure 1: Strategic Selection of Synthesis Method

Caption: Decision matrix for selecting between Monomer (using HCl salt) and Submonomer approaches based on library requirements.

SynthesisStrategy Start Start: Peptoid/Peptidomimetic Design Q1 Requirement: Defined Chirality or Pre-Synthesis QC? Start->Q1 Submonomer Use Submonomer Method (Bromoacetic acid + Amine) Q1->Submonomer No (High Throughput) Monomer Use Monomer Method (N-Isobutylglycine HCl) Q1->Monomer Yes (High Purity) Q2 Application Type? Monomer->Q2 SPPS Solid Phase Synthesis (Linear Oligomers) Q2->SPPS MCR Multicomponent Reaction (Ugi/Passerini Scaffolds) Q2->MCR Action_SPPS Protocol: Fmoc-Protection (See Section 4) SPPS->Action_SPPS Action_MCR Protocol: Direct Solution Phase (See Section 5) MCR->Action_MCR

Figure 2: Ugi-4CR Pathway using N-Isobutylglycine

Caption: Mechanism of diversity generation using N-Isobutylglycine as the amine input in Ugi reactions.

UgiReaction Input1 N-Isobutylglycine Ester (Secondary Amine) Iminium Iminium Ion Intermediate Input1->Iminium Input2 Aldehyde (R-CHO) Input2->Iminium Input3 Isocyanide (R-NC) AlphaAdd Alpha-Addition Input3->AlphaAdd Input4 Carboxylic Acid (R-COOH) Input4->AlphaAdd Iminium->AlphaAdd + Isocyanide Mumm Mumm Rearrangement AlphaAdd->Mumm Product Peptidomimetic Scaffold (Bis-Amide) Mumm->Product

References

  • Zuckermann, R. N., et al. (1992).[2][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.

  • Hornsperger, B., et al. (2015). "Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis." The Journal of Organic Chemistry.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.

  • Sigma-Aldrich. "Product Specification: N-Isobutylglycine."

Sources

Protocol for Fmoc-protection of 2-[(2-Methylpropyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Fmoc-Protection of N-Alkyl Amino Acids: A Detailed Protocol for 2-[(2-Methylpropyl)amino]acetic Acid (N-Isobutylglycine)

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), prized for its stability in acidic conditions and facile removal with mild base.[1][2][3] This orthogonality is crucial for synthesizing complex peptides with acid-labile side-chain protecting groups.[4][5][6] While protocols for Fmoc protection of primary α-amino acids are well-established, N-alkyl amino acids, such as 2-[(2-methylpropyl)amino]acetic acid (N-isobutylglycine), present unique considerations due to the steric hindrance and altered nucleophilicity of the secondary amine. This guide provides a robust, field-proven protocol for the efficient Fmoc protection of N-isobutylglycine, intended for researchers, chemists, and drug development professionals. We delve into the underlying chemical principles, offer a detailed step-by-step methodology, and provide guidance on characterization and troubleshooting to ensure a high-yield, high-purity synthesis of Fmoc-N-isobutylglycine.

Introduction: The Significance of N-Alkyl Amino Acids and Fmoc Protection

N-alkylated amino acids are critical components in medicinal chemistry for designing peptidomimetics with enhanced properties. The substitution on the amide nitrogen can confer resistance to enzymatic degradation, improve cell permeability, and constrain peptide conformation to enhance receptor binding affinity.

The Fmoc group is the cornerstone of the most widely used SPPS strategy.[7] Its protection of the α-amino group prevents self-polymerization during peptide coupling steps.[5][6] The choice of the Fmoc-donating reagent is critical. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a classic reagent, it is highly sensitive to moisture and can generate undesirable side products.[4][8] Consequently, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) has become the reagent of choice due to its superior stability, ease of handling, and cleaner reaction profiles, minimizing the formation of oligopeptide impurities.[4][8][9][10] This protocol is optimized for the use of Fmoc-OSu.

Chemical Principles and Mechanism

The Fmoc protection of an amine proceeds via a nucleophilic acyl substitution. The secondary amine of 2-[(2-methylpropyl)amino]acetic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu reagent. The reaction is conducted under basic conditions for two primary reasons:

  • To Deprotonate the Carboxylic Acid: The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃) to form the carboxylate salt, which enhances its solubility in the aqueous phase of the biphasic solvent system.[11]

  • To Ensure the Amine is a Free Nucleophile: The base ensures the secondary amine is in its free, unprotonated state, making it available for nucleophilic attack.

The succinimide group is an excellent leaving group, which drives the reaction to completion, forming a stable carbamate linkage.

Fmoc protection reaction mechanism.
Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
2-[(2-Methylpropyl)amino]acetic acid≥98%Sigma-AldrichThe starting N-alkyl amino acid.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%ChemPep, MerckThe protecting group reagent.[12] Store desiccated.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher ScientificBase for the reaction.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichOrganic co-solvent.
Deionized Water (H₂O)Type IMilliporeAqueous solvent.
Diethyl Ether (Et₂O)ACS ReagentVWRFor washing/extraction.
Ethyl Acetate (EtOAc)ACS ReagentVWRFor extraction.
Hydrochloric Acid (HCl)37%, ACS ReagentSigma-AldrichFor acidification during work-up. Prepare a 1 M solution.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying the organic layer.
Dichloromethane (DCM)ACS ReagentVWRSolvent for TLC and chromatography.
Methanol (MeOH)ACS ReagentVWRSolvent for TLC and chromatography.
Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

4.1 Reaction Setup

  • Dissolve the Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(2-methylpropyl)amino]acetic acid (1.45 g, 10 mmol, 1.0 equiv.) and sodium bicarbonate (2.1 g, 25 mmol, 2.5 equiv.) in 50 mL of deionized water. Stir until all solids have dissolved.

    • Scientist's Note: Using at least two equivalents of base is crucial. One equivalent deprotonates the carboxylic acid for solubility, and the other ensures the secondary amine remains a free nucleophile to drive the reaction forward.

  • Cool the Mixture: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Prepare the Fmoc-OSu Solution: In a separate beaker, dissolve Fmoc-OSu (3.54 g, 10.5 mmol, 1.05 equiv.) in 50 mL of 1,4-dioxane.

    • Scientist's Note: A slight excess of Fmoc-OSu ensures the complete consumption of the starting amino acid.[5] Dioxane is an excellent co-solvent as it is miscible with water and effectively dissolves the non-polar Fmoc-OSu.

4.2 Reaction Execution

  • Add Fmoc-OSu: Add the Fmoc-OSu solution dropwise to the cold, stirring amino acid solution over a period of 20-30 minutes. Use a pressure-equalizing addition funnel for a controlled addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).[8]

  • Monitor Progress: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Mobile Phase: 95:5:1 Dichloromethane:Methanol:Acetic Acid.

    • Visualization: UV light (254 nm) and/or ninhydrin stain. The starting material will be ninhydrin positive, while the Fmoc-protected product will be UV active but ninhydrin negative.

4.3 Work-up and Purification

  • Initial Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the ether layers.

    • Scientist's Note: This wash is a critical purification step. The desired product, being a salt at this basic pH, remains in the aqueous layer while non-polar impurities are extracted into the ether.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 1 M HCl. Monitor the pH with pH paper. The product will often precipitate as a white solid or an oil.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

Workflow Visualization

Fmoc_Protection_Workflow Start Dissolve Amino Acid & NaHCO₃ in Water Cool Cool to 0-5 °C Start->Cool React Combine and React (Warm to RT, 12-16h) Cool->React PrepareFmoc Prepare Fmoc-OSu in Dioxane PrepareFmoc->React Monitor Monitor with TLC React->Monitor Wash Wash with Diethyl Ether Monitor->Wash Upon Completion Acidify Acidify Aqueous Layer (1M HCl to pH 2-3) Wash->Acidify Extract Extract Product with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography (If Needed) Dry->Purify Characterize Characterize Final Product (NMR, MS, HPLC) Dry->Characterize If pure Purify->Characterize

Figure 2: Experimental workflow for Fmoc protection.
Characterization and Quality Control

To confirm the successful synthesis and purity of Fmoc-N-isobutylglycine, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method to assess purity. A C18 reverse-phase column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA).[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify include the characteristic protons of the fluorenyl group, the isobutyl group, and the methylene protons of the glycine backbone.

  • Mass Spectrometry (MS): Provides confirmation of the correct molecular weight for the Fmoc-protected product.

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction (TLC) Insufficient base, low reaction temperature, or insufficient reaction time.Ensure at least 2.5 equivalents of base are used. Confirm the reaction was allowed to stir at room temperature for at least 12 hours.
Low Yield Incomplete extraction during work-up; product loss during washes.Ensure the aqueous layer is acidified to pH 2-3 before extraction. Perform at least three extractions with ethyl acetate. Avoid overly vigorous shaking to prevent emulsions.
Oily Product Product may not readily crystallize; presence of residual solvent.Triturate the oil with cold hexanes or diethyl ether to induce solidification. Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC Side reactions; degradation of Fmoc group.Ensure the reaction is not overheated. Use high-purity Fmoc-OSu.[10] If impurities persist, purification by column chromatography is necessary.

References

  • Benchchem. An In-depth Technical Guide to Fmoc Protection and Deprotection.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Published January 5, 2024.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Last updated October 2023. Available from: [Link]

  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Published 2018. Available from: [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Available from: [Link]

  • Benchchem. A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3392–3397. Available from: [Link]

  • Góngora-Benítez, M., et al. (2012). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 17(9), 10447-10463. Available from: [Link]

  • Google Patents. CN109115899A - A kind of analysis method of Fmoc amino acid.
  • ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). Published 2011. Available from: [Link]

  • ResearchGate. Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method. Published 2010. Available from: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 12(2), 72. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Published 2012. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]

  • YouTube. Adding Fmoc Group With Fmoc-OSu Mechanism. Published January 5, 2022. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-OSu in Specialty Amino Acid Derivative Synthesis. Published January 20, 2026. Available from: [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available from: [Link]

  • JASCO Global. Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Published October 9, 2024. Available from: [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Published November 13, 2023. Available from: [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Published 2017. Available from: [Link]

  • ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Published 2000. Available from: [Link]

  • FooDB. Showing Compound 2-Methylpropyl acetate (FDB003275). Published April 8, 2010. Available from: [Link]

  • Chemguide. an introduction to amino acids. Published April 15, 2016. Available from: [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Deprotection of N-isobutylglycine Oligomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of deprotection steps for N-isobutylglycine oligomers (peptoids). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial final stages of peptoid synthesis. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven experience. Our goal is to empower you to achieve high-purity, high-yield synthesis of your target N-isobutylglycine oligomers.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for N-isobutylglycine oligomers synthesized on a Rink Amide resin?

A general-purpose and effective cleavage cocktail for many peptoids on a Rink Amide resin is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TFA is a strong acid that cleaves the oligomer from the acid-labile linker and removes common side-chain protecting groups.[1][2] TIS acts as a scavenger to quench the highly reactive cationic species generated from the linker and protecting groups, preventing them from causing side reactions.[1]

Q2: How can I quickly check if the cleavage from the resin was successful?

After the cleavage and filtration of the cleavage cocktail, you can perform a qualitative Kaiser test on a small sample of the resin beads.[3] A deep blue or purple color indicates the presence of free primary amines, meaning your peptoid is still attached to the resin and cleavage was incomplete.[3] Note that this test is for primary amines and will not work if the N-terminus is capped.

Q3: My crude peptoid shows a cluster of peaks in the HPLC analysis. What could be the cause?

A cluster of peaks often indicates incomplete deprotection of side-chain protecting groups or the presence of side products formed during cleavage. Each peak may correspond to the desired product, the product with one or more protecting groups still attached, or a modified version of your oligomer. Mass spectrometry is essential to identify the components of each peak.

Q4: Are N-isobutylglycine oligomers prone to aggregation after deprotection?

Yes, depending on the sequence and length, N-isobutylglycine oligomers can be hydrophobic and prone to aggregation, which can lead to solubility issues and poor chromatographic performance.[4] The N-isobutyl side chains contribute to the overall hydrophobicity of the peptoid.[5]

Troubleshooting Guides

Issue 1: Incomplete Cleavage from the Resin

Low yield of the final product is often a result of incomplete cleavage of the oligomer from the solid support. This section provides a systematic approach to diagnose and resolve this issue.

Symptoms:

  • Significantly lower than expected yield of the crude product after precipitation.

  • Positive Kaiser test (blue/purple beads) on the resin after cleavage.[3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Degraded Reagents TFA is hygroscopic and can lose its efficacy over time. Scavengers can also degrade.Always use fresh, high-purity TFA and scavengers. Store them properly according to the manufacturer's instructions.
Insufficient Cleavage Time For longer or sterically hindered oligomers, the standard 2-hour cleavage time may not be sufficient.[1][2]Perform a time-course study. Take small aliquots of the resin at different time points (e.g., 1, 2, 4, and 6 hours), cleave them, and analyze the yield and purity by HPLC.[3]
Poor Resin Swelling If the resin is not adequately swollen, the cleavage cocktail cannot efficiently access all the sites.Ensure the resin is washed and swollen in an appropriate solvent like dichloromethane (DCM) before adding the cleavage cocktail.[2]
Premature Precipitation The cleaved peptoid might be precipitating on the resin beads during cleavage.Increase the volume of the cleavage cocktail to ensure the peptoid remains in solution.

Experimental Protocol: Test Cleavage for Optimizing Cleavage Time

  • After synthesis, dry a small amount of the peptoid-resin (approx. 10-20 mg) under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Add the cleavage cocktail (0.5 mL) to the resin in a small reaction vessel.

  • At time points of 1, 2, and 4 hours, filter a small portion of the supernatant.

  • Precipitate the peptoid from the collected filtrate by adding it to a 10-fold volume of cold diethyl ether.[3]

  • Centrifuge to pellet the peptoid, decant the ether, and wash the pellet twice with cold ether.[3]

  • Dry the peptoid pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC and mass spectrometry analysis.[3]

  • Compare the yield and purity at different time points to determine the optimal cleavage duration.

Troubleshooting Workflow for Incomplete Cleavage

G start Low Yield of Crude Peptoid kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result positive_kaiser Positive (Blue/Purple) Incomplete Cleavage Confirmed kaiser_result->positive_kaiser Positive negative_kaiser Negative (Yellow) Cleavage Likely Complete Investigate Other Issues kaiser_result->negative_kaiser Negative troubleshoot_cleavage Troubleshoot Cleavage Protocol positive_kaiser->troubleshoot_cleavage check_reagents Use Fresh TFA and Scavengers troubleshoot_cleavage->check_reagents optimize_time Optimize Cleavage Time (Perform Test Cleavage) check_reagents->optimize_time ensure_swelling Ensure Proper Resin Swelling optimize_time->ensure_swelling increase_volume Increase Cleavage Cocktail Volume ensure_swelling->increase_volume re_cleave Re-cleave the Resin increase_volume->re_cleave

Caption: A logical workflow for diagnosing and resolving incomplete cleavage.

Issue 2: Incomplete Protecting Group Removal

Even with successful cleavage from the resin, residual protecting groups on the N-isobutylglycine monomers can lead to a heterogeneous product and complicate purification.

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data showing masses corresponding to the desired product plus the mass of one or more protecting groups.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance Bulky adjacent side chains or secondary structures in the oligomer can sterically hinder the access of TFA to the protecting groups.[6]Extend the cleavage/deprotection time. Consider using a stronger acid cocktail if compatible with your oligomer.
Insufficient Scavengers Certain protecting groups generate highly stable carbocations that can re-attach to the peptoid if not effectively scavenged.Ensure the appropriate scavenger is used for the protecting groups present in your synthesis. For instance, for Trp(Boc) protection, TIS is highly effective.[7]
Protecting Group Lability Some protecting groups are more acid-labile than others. Incomplete removal of more robust protecting groups is a common issue.[1]Review the acid lability of all protecting groups used in your synthesis. If a particularly stable protecting group is present, a longer deprotection time or a more aggressive cleavage cocktail may be necessary.[1]

Analytical Protocol: Monitoring Deprotection by HPLC and Mass Spectrometry

  • After the initial cleavage and work-up, dissolve the crude peptoid in a suitable solvent.

  • Inject a sample onto a reverse-phase HPLC system.

  • Analyze the resulting chromatogram for the presence of multiple peaks.

  • Collect the fractions corresponding to the major peaks.

  • Analyze each fraction by mass spectrometry (e.g., MALDI-TOF or LC-MS) to identify the molecular weight of the species in each peak.

  • Compare the observed masses with the expected masses of the fully deprotected product and any potential partially protected intermediates.

Issue 3: Side Reactions During Deprotection

The highly acidic conditions of TFA cleavage can promote undesirable side reactions, leading to impurities that are often difficult to remove.

Symptoms:

  • Unexpected peaks in the HPLC chromatogram with masses that do not correspond to partially protected species.

  • Discoloration of the cleavage solution or the final product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Carbocation Attack Reactive carbocations generated from protecting groups or the linker can alkylate electron-rich moieties. While N-isobutylglycine itself lacks a reactive side chain, other residues in a hybrid oligomer might be susceptible.Use an effective scavenger cocktail. TIS is a very efficient carbocation scavenger.[1][7]
Oxidation Peptoids containing sensitive residues like methionine or tryptophan (if present) can be oxidized during cleavage and work-up.Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and peroxide-free ether for precipitation.[1]
TFA Adducts TFA can sometimes form adducts with the deprotected oligomer, leading to trifluoroacetylated byproducts.[8]This is more common with hydroxyl groups. While less likely with N-isobutylglycine oligomers, if observed, a post-cleavage treatment with a mild base might be necessary if the oligomer is stable under such conditions.

Decision Tree for Scavenger Selection

G start Peptoid Contains... no_sensitive No Sensitive Residues (e.g., only N-isobutylglycine) start->no_sensitive False sensitive Sensitive Residues (e.g., Trp, Met, Cys, Tyr) start->sensitive True cocktail1 Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS no_sensitive->cocktail1 cocktail2 Robust Cocktail (Reagent K): TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) sensitive->cocktail2

Caption: A simplified guide for choosing an appropriate cleavage cocktail.

Issue 4: Purification Challenges

The inherent properties of N-isobutylglycine oligomers can make their purification by reverse-phase HPLC challenging.

Symptoms:

  • Poor solubility of the crude peptoid in aqueous solvents.

  • Broad or tailing peaks in the HPLC chromatogram.

  • Irreversible binding to the HPLC column.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Hydrophobicity The N-isobutyl groups make the oligomer hydrophobic, leading to poor solubility in water and strong retention on C18 columns.[4]Dissolve the crude peptoid in a small amount of a strong organic solvent (e.g., DMSO, DMF, or isopropanol) before diluting with the HPLC mobile phase. Use a less hydrophobic stationary phase (e.g., C8 or C4) or a higher concentration of organic modifier in the mobile phase.
Aggregation Hydrophobic oligomers can aggregate in solution, leading to peak broadening and tailing.[6]Add organic modifiers like acetonitrile or isopropanol to the sample solvent to disrupt aggregates. In some cases, adding a chaotropic agent like guanidinium chloride to the mobile phase can improve peak shape.
Secondary Structure Peptoids can adopt stable secondary structures that may interact differently with the stationary phase, causing peak broadening.[5][9]Elevating the column temperature during HPLC can help to disrupt secondary structures and improve peak shape.

References

  • BenchChem Technical Support Team. (2025, December).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Harris, P. W. R. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Chemweeb. (2019, July 19). Peptide test cleavage troubleshooting. Reddit.
  • Bark, S. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Kent, S. B. H., & Alewood, P. F. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Peptide Research, 7(5), 244-250.
  • Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • BenchChem Technical Support Team. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides. BenchChem.
  • Blackwell, H. E., & Zuckermann, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Vlasak, J., & Ionescu, R. (2008). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Current Pharmaceutical Biotechnology, 9(6), 474-483.
  • Ma, D., et al. (2022). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 18, 85.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(18), 3258.
  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
  • BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem.
  • Fowler, S. A., & Blackwell, H. E. (2011). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Bioorganic & Medicinal Chemistry Letters, 21(19), 5615-5620.
  • Plażuk, D., & Zakrzewski, J. (2016). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 21(7), 896.
  • Giraud, M., et al. (2020). Fluorescence monitoring of the coupling and deprotection steps during ASPPS of the peptide H-Leu-Val-Ala-Ile-Gly-NH2. Journal of Peptide Science, 26(5), e3242.
  • Forero-Cortés, P. A., & Hayallah, A. M. (2019). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 50(32).
  • Yoo, B., & Kirshenbaum, K. (2008). A Peptoid Ribbon Secondary Structure. Journal of the American Chemical Society, 130(20), 6332-6333.
  • tdpthrowaway3. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit.
  • Sun, J., & Zuckermann, R. N. (2013). Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals. Current Opinion in Pharmacology, 13(6), 809-814.
  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
  • Proulx, C., et al. (2016). On-resin N-terminal peptoid degradation: Toward mild sequencing conditions. Biopolymers, 106(5), 726-736.
  • Gilar, M., & Bouvier, E. S. (2000). Purification of Crude DNA Oligonucleotides by Solid-Phase Extraction and Reversed-Phase High-Performance Liquid Chromatography.

Sources

Technical Support Center: Purification of Hydrophobic Peptoids Containing Isobutyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of hydrophobic peptoids, with a specific focus on those containing isobutyl side chains. These molecules present unique challenges due to their tendency to aggregate and their poor solubility in standard chromatography solvents. This resource is designed to provide you with the mechanistic understanding and practical protocols needed to overcome these obstacles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes hydrophobic peptoids with isobutyl side chains so challenging to purify?

The primary difficulty stems from their profound hydrophobicity, driven by the high density of nonpolar isobutyl side chains. This leads to several key problems:

  • Intermolecular Aggregation: Hydrophobic peptoid chains have a strong tendency to self-associate in aqueous solutions, forming aggregates.[1][2] This aggregation can be irreversible and leads to a host of issues during purification, including sample precipitation, poor peak shape in chromatography, and low recovery.[1][3]

  • Poor Solubility: These peptoids are often insoluble or poorly soluble in the aqueous mobile phases typically used at the start of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient.[2][4] This can cause the sample to precipitate upon injection or at the column head, leading to column clogging and sample loss.

  • Strong Retention on RP-HPLC Columns: The hydrophobic nature of the peptoids causes them to bind very strongly to the nonpolar stationary phases (like C18) used in RP-HPLC.[5] This can result in very long retention times, broad peaks, and in severe cases, irreversible adsorption to the column.[5][6]

Q2: What is the most effective purification technique for these peptoids?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying peptoids and peptides.[7][8] Its high resolving power is often necessary to separate the target peptoid from closely related impurities, such as deletion or truncated sequences that arise during synthesis.[7] However, standard RP-HPLC protocols must be significantly modified to handle the challenges posed by hydrophobic peptoids.

Q3: My peptoid won't dissolve in the initial mobile phase. What should I do?

This is a very common issue. Direct dissolution in aqueous buffers will likely fail. Instead, a sequential dissolution strategy is recommended.[9] First, attempt to dissolve the crude peptoid in a strong, pure organic solvent where it is most soluble, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or n-propanol.[2][9][10] Once dissolved, you can slowly add the aqueous component of your mobile phase (e.g., water with 0.1% trifluoroacetic acid) until you reach a composition as close as possible to your starting gradient conditions, without causing precipitation.[9]

Q4: Are there viable alternatives to RP-HPLC for these molecules?

While RP-HPLC is dominant, other techniques can be considered, particularly for pre-purification or if RP-HPLC proves intractable:

  • Precipitation/Washing: For very hydrophobic peptoids, a simple precipitation of the crude product in water followed by washing with a solvent like diethyl ether can remove more polar impurities and scavengers from the cleavage process.[4]

  • Size Exclusion Chromatography (SEC): In some cases, SEC can be used to separate peptoid aggregates from the desired monomeric species, though it offers lower resolution for sequence-related impurities.[11]

  • Ion-Exchange Chromatography (IEX): If the peptoid sequence contains charged residues, IEX can be used as an orthogonal purification step, often in combination with RP-HPLC.[8]

Section 2: Troubleshooting Guide for Reversed-Phase HPLC

This section addresses specific problems encountered during the RP-HPLC purification of hydrophobic peptoids.

Problem 1: Poor Peak Shape (Severe Broadening or Tailing)

Question: My peptoid elutes from the C18 column, but the peak is extremely broad and shows significant tailing. What is causing this and how can I fix it?

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
On-Column Aggregation The peptoid is self-associating on the surface of the stationary phase, leading to a heterogeneous population of molecules with different desorption kinetics. This is a primary cause of poor peak shape for hydrophobic molecules.[12]Increase Column Temperature: Elevating the column temperature to 40-60°C can significantly improve peak shape.[6][12] The increased thermal energy helps to disrupt hydrophobic interactions, reduce mobile phase viscosity, and improve mass transfer kinetics.
Slow Desorption Kinetics The peptoid's strong affinity for the stationary phase causes it to desorb slowly and unevenly as the organic solvent concentration increases, resulting in a drawn-out, tailing peak.Use a Stronger Organic Solvent: Replace some or all of the acetonitrile (ACN) in your mobile phase with a stronger, more eluting organic solvent like n-propanol (NPA) or isopropanol (IPA).[9][13] These alcohols are more effective at disrupting strong hydrophobic interactions. Start with a blend, such as 50:50 ACN:NPA.
Secondary Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact ionically with the peptoid backbone, causing peak tailing.Ensure Proper Ion-Pairing: Use an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1% (v/v), in both mobile phase A (aqueous) and B (organic).[7][13] TFA protonates the peptoid and masks the silanol groups, minimizing these unwanted interactions.
Inappropriate Gradient Slope A gradient that is too steep may not provide enough time for the peptoid to properly partition between the mobile and stationary phases, leading to band broadening.Use a Shallower Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from 1%/min to 0.5%/min) around the expected elution point of your peptoid.[6] This provides better resolution and can improve peak shape.
Problem 2: Low or No Recovery from the Column

Question: I injected my peptoid, but I see no peak eluting, even at 95% organic solvent. I suspect it is irreversibly bound to the column. How can I recover my product?

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Extreme Hydrophobicity The peptoid's hydrophobicity is so great that its interaction with the C18 stationary phase is stronger than the eluting power of the ACN/water mobile phase.Switch to a Less Retentive Column: A C18 column may be too hydrophobic. Switch to a column with a less hydrophobic stationary phase, such as a C8, C4, or Phenyl column.[5][10] C4 columns are often a good choice for very hydrophobic peptides and peptoids.[5]
Insufficient Eluting Strength Acetonitrile may not be a strong enough solvent to desorb the peptoid from the stationary phase.Incorporate n-Propanol or Isopropanol: As mentioned for peak shape, NPA and IPA are much stronger organic modifiers.[13][14] A gradient running to 95% NPA will elute much more hydrophobic compounds than one running to 95% ACN.
Precipitation at Column Head The peptoid may have precipitated out of the injection solvent upon contact with the initial aqueous mobile phase at the head of the column, effectively blocking it from participating in the separation.Optimize Injection Solvent: Ensure the peptoid is dissolved in a solvent mixture that is as similar as possible to the starting mobile phase conditions. If the peptoid requires a high percentage of organic solvent to stay dissolved, consider a higher organic percentage at the start of your gradient (e.g., 30-40% B).
Problem 3: Peptoid Precipitates During Sample Preparation or Injection

Question: My crude peptoid dissolves in DMSO, but when I dilute it with the aqueous mobile phase for injection, it immediately crashes out of solution. What can I do?

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Solvent Mismatch A large difference in solvent strength between the sample solvent (e.g., 100% DMSO) and the initial mobile phase (e.g., 95% water / 5% ACN) causes the peptoid to become insoluble.Stepwise Dilution: After dissolving in a strong organic solvent (like DMSO), perform a stepwise dilution with your organic mobile phase (e.g., Mobile Phase B: 90% ACN, 10% Water, 0.1% TFA) before adding the aqueous mobile phase. Find the highest concentration of aqueous phase the sample can tolerate before injection.[9]
Aggregation Propensity The peptoid molecules rapidly aggregate once the concentration of the solubilizing organic solvent drops below a critical threshold.Use Aggregation-Disrupting Solvents: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent at breaking up pre-formed aggregates.[12] A common strategy is to dissolve the crude peptoid in a small amount of HFIP, evaporate the HFIP under a stream of nitrogen, and then reconstitute the resulting film in the injection solvent. Caution: HFIP is volatile and corrosive.

Section 3: Experimental Protocols & Data

Protocol 3.1: Recommended Starting Protocol for RP-HPLC Purification

This protocol provides robust starting conditions that can be optimized for your specific hydrophobic peptoid.

  • Column Selection:

    • Start with: C4 stationary phase, 5 µm particle size, 300 Å pore size.

    • Rationale: The shorter alkyl chain of C4 reduces hydrophobicity compared to C18, preventing irreversible binding.[5] The wide pore size (300 Å) is suitable for large molecules and helps prevent pore exclusion effects.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in a 1:1 mixture of Acetonitrile and n-Propanol.

    • Rationale: The TFA acts as an ion-pairing agent.[13] The ACN/NPA mixture in Phase B provides strong elution power for highly hydrophobic molecules.[9]

  • Sample Preparation:

    • Weigh ~5-10 mg of crude peptoid into a clean vial.

    • Add the minimum volume of DMSO or DMF required to fully dissolve the solid.

    • Slowly add Mobile Phase B with vortexing until the sample is sufficiently diluted for injection, being careful to watch for any precipitation.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Column Temperature: 50°C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      • 30% to 70% B over 40 minutes (Gradient slope: 1% / min).

      • 70% to 95% B over 5 minutes.

      • Hold at 95% B for 5 minutes (column wash).

      • Return to 30% B and re-equilibrate for 10 minutes.

  • Post-Purification:

    • Analyze collected fractions by analytical HPLC or mass spectrometry to confirm purity.

    • Pool pure fractions.

    • Remove organic solvents using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptoid as a fluffy powder.[12]

Table 1: Comparison of Mobile Phase Organic Modifiers
Organic ModifierRelative Eluting StrengthViscosityUV CutoffKey Advantages & Disadvantages
Acetonitrile (ACN) ModerateLow190 nmPro: Low viscosity, good UV transparency. Con: May not be strong enough for very hydrophobic peptoids.[13]
Isopropanol (IPA) HighHigh205 nmPro: Stronger eluting power than ACN. Con: Higher viscosity leads to higher backpressure.
n-Propanol (NPA) HighHigh210 nmPro: Excellent solubilizing and eluting power for hydrophobic molecules.[9] Con: High viscosity, requires careful system pressure monitoring.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Peptoid Purification

This decision tree provides a logical path for troubleshooting common issues encountered during the RP-HPLC purification of hydrophobic peptoids.

G start Start: Crude Hydrophobic Peptoid solubility Q: Is the peptoid soluble in the initial mobile phase? start->solubility hplc_run Perform RP-HPLC Run solubility->hplc_run Yes sol_strat Action: Use solubilization strategy 1. Dissolve in DMSO/DMF/NPA 2. Dilute with Mobile Phase B solubility->sol_strat No recovery Q: Is recovery acceptable (peak observed)? hplc_run->recovery peak_shape Q: Is peak shape acceptable (sharp, symmetric)? purity Q: Is purity >95%? peak_shape->purity Yes peak_strat Action: Optimize Peak Shape 1. Increase Temp (40-60°C) 2. Use stronger solvent (NPA/IPA) 3. Use shallower gradient peak_shape->peak_strat No recovery->peak_shape Yes rec_strat Action: Improve Recovery 1. Use less retentive column (C4/C8) 2. Use stronger solvent (NPA) 3. Check for precipitation recovery->rec_strat No success Success: Pool Fractions & Lyophilize purity->success Yes pur_strat Action: Improve Purity 1. Optimize gradient slope 2. Try different column chemistry 3. Perform second orthogonal purification purity->pur_strat No sol_strat->hplc_run peak_strat->hplc_run rec_strat->hplc_run failure Failure: Consider alternative purification methods rec_strat->failure pur_strat->hplc_run

Caption: Hydrophobic side chains drive aggregation in aqueous media.

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (n.d.). ResearchGate. [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (2014, February 9). ResearchGate. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Regis Technologies. [Link]

  • Peptides purification development in Reverse Phase. (2019, March 15). Interchim – Blog. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. (2012, December 20).
  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. (n.d.). National Institutes of Health. [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide? (2021, May 30). ResearchGate. [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. (2024, August 1). Millennial Scientific. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025, December 25). MDPI. [Link]

  • Tunable peptoid microspheres: effects of side chain chemistry and sequence. (2013, July 21). PubMed. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (n.d.). ScienceDirect. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PubMed Central. [Link]

  • A) cis‐trans equilibrium of peptoids containing tert‐butyl side chain... (n.d.). ResearchGate. [Link]

  • Water soluble hydrophobic peptoids via a minor backbone modification. (n.d.). Royal Society of Chemistry. [Link]

  • HPLC method for hydrophobic peptide from antibody digest. (2010, July 29). Chromatography Forum. [Link]

  • How to retain a short hydrophobic peptide on the HPLC. (2025, March 4). Reddit. [Link]

  • Exploring the Effects of Fluoroalkyl Sidechains on Peptoid Secondary Structure. (2023, August 30). Durham e-Theses. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). ACS Publications. [Link]

Sources

Validation & Comparative

HPLC retention time comparison: N-isobutylglycine vs standard amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Analytical Chemists, Peptide/Peptoid Synthesists, Drug Development Scientists.

Executive Summary: The Isomer Challenge

N-isobutylglycine (N-IBG) is a "peptoid" monomer (N-substituted glycine) and a constitutional isomer of the standard amino acids Leucine (Leu) and Isoleucine (Ile) . All three share the exact molecular formula (


) and monoisotopic mass (131.09 Da).

In high-throughput synthesis or impurity profiling, standard LC-MS methods often fail to distinguish these isomers based on mass alone. Furthermore, standard amino acid analysis protocols using o-Phthalaldehyde (OPA) will fail to detect N-IBG entirely because it is a secondary amine.

This guide provides a definitive, self-validating HPLC methodology to separate and identify N-IBG from its


-amino acid counterparts by exploiting their distinct amine classifications.

Chemical Basis of Separation

The separation strategy relies on two physicochemical pillars: Amine Reactivity and Hydrophobic Topography .

Structural Comparison
FeatureLeucine (Leu) N-Isobutylglycine (N-IBG) Implication for HPLC
Structure

-amino acid
N-substituted glycineIsomers (Same Mass)
Amine Type Primary (

)
(

)
Secondary (

)
(

)
Critical Detection Difference
Side Chain Isobutyl on

-Carbon
Isobutyl on NitrogenChanges Solvation/Retention
OPA Reactivity High (Fluorescent)None (Silent)Basis for "Subtraction" ID
FMOC Reactivity High (Stable)High (Stable)Required for N-IBG detection
The "OPA Silence" Principle

Most automated amino acid analyzers use OPA for primary amines and FMOC (9-fluorenylmethyl chloroformate) for secondary amines (like Proline).

  • Leucine: Reacts with OPA

    
     Detected in Channel A.
    
  • N-IBG: Does not react with OPA

    
    Invisible  in Channel A.
    
  • N-IBG: Reacts with FMOC

    
     Detected in Channel B.
    

By running a dual-derivatization sequence, N-IBG is positively identified by its absence in the OPA chromatogram and presence in the FMOC chromatogram.

Experimental Protocol: Differential Derivatization HPLC

Objective: Definitively distinguish N-IBG from Leucine/Isoleucine using a standard C18 Reverse-Phase workflow.

Reagents & Preparation[2][3][4][5][6][7]
  • Borate Buffer (pH 10.2): 0.4 M boric acid, adjusted with NaOH. (High pH is critical for FMOC reaction).

  • OPA Reagent: 10 mg o-phthalaldehyde + 10

    
    L 3-mercaptopropionic acid in 1 mL acetonitrile (dilute with 5 mL borate buffer).
    
  • FMOC Reagent: 2.5 mg/mL 9-fluorenylmethyl chloroformate in dry acetonitrile.

  • Mobile Phase A: 40 mM

    
     (pH 7.8).
    
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[1]

HPLC Conditions (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5

    
    m.
    
  • Temperature: 40°C (Improves mass transfer for bulky FMOC derivatives).

  • Flow Rate: 1.5 mL/min.[2]

  • Detection:

    • OPA Channel: Ex 340 nm / Em 450 nm.

    • FMOC Channel: Ex 266 nm / Em 305 nm.

Derivatization Workflow (Automated or Manual)

This protocol uses a "subtraction" logic. You must perform two injections or a split-loop injection if your autosampler supports it.

Step 1: The OPA Injection (Detects Leu/Ile only)

  • Mix 10

    
    L Sample + 10 
    
    
    
    L Borate Buffer.
  • Add 5

    
    L OPA Reagent.
    
  • Wait 1.0 min.

  • Inject.

  • Result: Peaks observed here are Primary Amines (Leu, Ile).

Step 2: The FMOC Injection (Detects All)

  • Mix 10

    
    L Sample + 10 
    
    
    
    L Borate Buffer.
  • Add 5

    
    L FMOC Reagent.
    
  • Wait 1.0 min.

  • Add 5

    
    L ADAM (1-aminoadamantane) to quench excess FMOC (optional, prevents large reagent peak).
    
  • Inject.

  • Result: Peaks observed here include Secondary Amines (N-IBG, Proline) AND Primary Amines.

Data Analysis & Expected Results

Retention Time Prediction (FMOC Derivatives)

While exact retention times (RT) vary by system, the elution order on a C18 column follows hydrophobicity.

  • Hydrophobicity Index: N-alkylated glycines are generally highly hydrophobic.

  • Elution Order (FMOC derivatives):

    • FMOC-Gly (Earliest)

    • FMOC-Ala

    • FMOC-Val

    • FMOC-Ile / FMOC-Leu (Critical Pair)

    • FMOC-N-IBG (Elutes near or slightly after Leu due to bulky N-substitution)

Comparative Data Table
AnalyteOPA Signal (Ex 340/Em 450)FMOC Signal (Ex 266/Em 305)Approx. Relative RT (C18)
Leucine Positive (++++) Positive (++++)Reference (1.00)
Isoleucine Positive (++++) Positive (++++)~0.98 (Often co-elutes)
N-Isobutylglycine NEGATIVE (ND) Positive (++++) 1.00 - 1.05
Proline Negative (ND)Positive (++++)~0.60 (Distinctly earlier)

Analyst Note: If you see a peak in the FMOC channel at the Leucine retention time, but no peak in the OPA channel at that same time, you have positively identified N-isobutylglycine.

Decision Logic & Visualization

The following diagram illustrates the decision tree for distinguishing these isomers using the dual-derivatization method.

AminoAcidAnalysis Sample Unknown Sample (C6H13NO2 Isomers) Deriv_OPA Derivatization A: OPA Reagent Sample->Deriv_OPA Deriv_FMOC Derivatization B: FMOC Reagent Sample->Deriv_FMOC Detect_OPA Fluorescence Detection (Ex 340 / Em 450) Deriv_OPA->Detect_OPA Detect_FMOC Fluorescence Detection (Ex 266 / Em 305) Deriv_FMOC->Detect_FMOC Result_OPA_Pos Peak Detected Detect_OPA->Result_OPA_Pos Signal Result_OPA_Neg No Peak (Silent) Detect_OPA->Result_OPA_Neg No Signal Result_FMOC_Pos Peak Detected Detect_FMOC->Result_FMOC_Pos Signal Conclusion_Leu Identity: Leucine or Isoleucine (Primary Amine) Result_OPA_Pos->Conclusion_Leu Conclusion_NIBG Identity: N-Isobutylglycine (Secondary Amine) Result_OPA_Neg->Conclusion_NIBG Correlate with FMOC Result_FMOC_Pos->Conclusion_NIBG Confirms Presence

Figure 1: Logical workflow for differentiating Leucine isomers from N-isobutylglycine using differential derivatization.

Troubleshooting & Validation

Peak Co-elution

FMOC-Leucine and FMOC-N-IBG are extremely hydrophobic and may co-elute on standard C18 gradients.

  • Solution: Use a Phenyl-Hexyl column instead of C18. The

    
     interactions with the FMOC ring often provide different selectivity for the N-substituted isomer compared to the 
    
    
    
    -substituted isomer.
Mass Spectrometry Confirmation

If using LC-MS, do not rely on the parent ion (


 132.1 for 

). Use MS/MS fragmentation:
  • Leucine: Generates a strong immonium ion at

    
     86 .
    
  • N-Isobutylglycine: Fragmentation patterns often show loss of the side chain or cleavage of the N-C bond, producing distinct daughter ions compared to the

    
    -amino acid.
    
Reagent Quality

FMOC-Cl is moisture sensitive. If the FMOC peak area is low or variable, prepare fresh reagent in dry acetonitrile. Hydrolysis of FMOC-Cl produces FMOC-OH (alcohol), which elutes late in the gradient and can interfere with hydrophobic analytes like N-IBG.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column.Link

  • Waters Corporation. (2021). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.Link

  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis.[3] Journal of the American Chemical Society. Link

  • Molnár-Perl, I. (2011). Derivatization and observable properties of amino acids in the chromatographic field.[4][5][6] Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Amino Acid Standards and Derivatization Reagents: Technical Guide.Link

Sources

Validating Purity of N-Isobutylglycine Hydrochloride: An Elemental Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Truth Teller" of Salt Stoichiometry

In the synthesis of peptoid monomers like N-isobutylglycine hydrochloride , purity is often a deceptive metric. While HPLC confirms the absence of organic side products and NMR validates the molecular structure, neither method effectively quantifies the bulk composition of the salt form.

For a hydrochloride salt, the stoichiometry of the counterion (HCl) and the presence of "invisible" impurities—such as inorganic salts (NaCl, KCl) or trapped moisture—can drastically alter the molecular weight used in downstream solid-phase synthesis calculations.

This guide establishes Elemental Analysis (EA) not merely as a legacy technique, but as the critical "mass balance" validator that complements HPLC and NMR. We will define a self-validating protocol to confirm the


 composition, ensuring your monomer dosing is accurate and your peptoid coupling yields are reproducible.

Technical Profile & Theoretical Framework

Before validation, we must establish the "Golden Standard" for our target molecule.

  • Compound: N-Isobutylglycine Hydrochloride

  • Empirical Formula:

    
    
    
  • Molecular Weight: 167.63 g/mol

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.0742.99%
Hydrogen (H) 141.00814.118.42%
Nitrogen (N) 114.00714.018.36%
Chlorine (Cl) 135.45035.4521.15%
Oxygen (O) 215.99932.0019.09% (Calculated by difference)

Comparative Analysis: Why EA is Indispensable

Many labs rely solely on HPLC purity (area %), which is insufficient for salts. The table below objectively compares EA against common alternatives to highlight its unique utility.

Table 2: Analytical Method Comparison for Peptoid Monomer Salts

FeatureElemental Analysis (EA) HPLC (UV/CAD) qNMR LC-MS
Primary Target Bulk elemental ratio (C, H, N, Cl)Organic impurities & side productsMolecular structure & residual solventsMolecular mass & ID
Detection of Inorganics High (Detects non-combustibles via % reduction)None (Salts elute in void volume or are invisible)Low (Invisible unless specific nuclei used)None (Salts suppressed or invisible)
Water Detection Indirect (High %H, Low %C/N)None Medium (Water peak often suppressed/exchanged)None
Salt Stoichiometry Precise (Confirms Mono- vs. Di-HCl)None Difficult (Requires internal standard)Qualitative only
Blind Spots Specific structure of organic impuritiesInorganic salts, Water, Counterion ratioInorganic salts, Integration errorsQuantitation without standards
Verdict The Mass Balance Validator The Organic Purity ValidatorThe Structural ValidatorThe Identity Validator

Strategic Validation Workflow

To ensure scientific integrity, EA should not be performed in isolation. It is the final gatekeeper in a holistic workflow.

ValidationWorkflow Synthesis Crude Synthesis (Reductive Amination) Purification Purification (Recrystallization/Precipitation) Synthesis->Purification HPLC HPLC Analysis (Check Organic Purity) Purification->HPLC NMR 1H NMR (Check Structure & Solvents) Purification->NMR Decision1 Pass Organic Criteria? HPLC->Decision1 NMR->Decision1 Decision1->Purification No (Recycle) Drying Vacuum Drying (CRITICAL STEP) Decision1->Drying Yes EA Elemental Analysis (CHN + Cl Titration) Drying->EA EA->Drying High H / Low C,N FinalDecision Release for Synthesis EA->FinalDecision Values within ±0.4%

Figure 1: The Integrated Purity Validation Workflow. Note that rigorous drying precedes EA to prevent moisture from skewing the salt stoichiometry results.

Experimental Protocol: The Self-Validating System

Objective: Determine the precise mass fraction of C, H, N, and Cl to confirm the purity and salt form of N-isobutylglycine HCl.

Prerequisites:

  • Instrument: Combustion Analyzer (e.g., PerkinElmer 2400 or Elementar vario) for CHN.

  • Titration: Potentiometric titrator with Silver Nitrate (

    
    ) for Chloride determination.
    
  • Reference Standard: Acetanilide (for CHN calibration).

Step 1: Sample Preparation (The Critical Variable)

Context: N-isobutylglycine HCl is hygroscopic. Atmospheric moisture is the #1 cause of EA failure, leading to artificially low %C and %N and high %H.

  • Drying: Place 500 mg of the sample in a vacuum oven at 40°C over

    
     or silica desiccant for at least 24 hours prior to analysis.
    
  • Handling: If possible, weigh samples (2–3 mg) into tin capsules inside a glove box or a humidity-controlled chamber.

  • Sealing: Cold-weld the tin capsules immediately to prevent moisture re-absorption during the autosampler wait time.

Step 2: CHN Combustion Analysis
  • Blank Run: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run 2 "conditioner" samples (high carbon content) to prime the column.

  • Calibration: Run acetanilide standards (K-factor calibration) until precision is <0.1%.

  • Analysis: Analyze the N-isobutylglycine HCl samples in triplicate.

    • Self-Validation Check: If the range between triplicates exceeds 0.3%, the sample is inhomogeneous or absorbing water. Re-dry and re-run.

Step 3: Chloride Content Determination (Titration)

Combustion analysis for Chlorine is often less precise than titration. For hydrochloride salts, potentiometric titration is preferred.

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL of

    
     to acidify.
    
  • Titrate with standardized

    
     solution using a silver electrode.
    
  • Calculate %Cl:

    
    
    

Data Interpretation & Troubleshooting

Interpreting EA data requires analyzing the pattern of deviation , not just the absolute numbers. The standard acceptance criteria is


 absolute deviation  from theoretical values.
The "Deviation Matrix"

Use this logic table to diagnose purity issues based on your EA results.

Table 3: Diagnostic Logic for EA Deviations

ObservationLikely CauseMechanismCorrective Action
All values (C, H, N) Low Inorganic ContaminationNon-combustible salts (e.g., NaCl) dilute the organic mass.Check ash content; Recrystallize to remove salts.
Low C, Low N, High H Moisture/SolventWater (

) adds mass and H, but no C or N.
Re-dry sample (48h vacuum); Check NMR for solvent peaks.
Correct C/N Ratio, but Values Off SolvationThe molecule is pure but contains trapped solvent (e.g., Ethanol).Quantify solvent by NMR; Recalculate theoreticals including solvent.
Low Cl, High C/N Incomplete Salt FormationSample is a mix of Free Base and HCl salt.Re-acidify with HCl in dioxane/ether and precipitate.
High Cl, Low C/N Excess HClExcess HCl trapped in the lattice (common in hygroscopic solids).Extended vacuum drying; Triturate with ether.
Visual Logic for Decision Making

EADecisionTree Start Analyze EA Data (Compare to Theoretical) CheckRange Are all values within ±0.4%? Start->CheckRange Pass PASS: High Purity Salt Proceed to Synthesis CheckRange->Pass Yes Fail FAIL: Analyze Deviation Pattern CheckRange->Fail No CaseWater Low C, Low N, High H? (Moisture) Fail->CaseWater Pattern 1 CaseSalt All Values Low? (Inorganic Salt) Fail->CaseSalt Pattern 2 CaseRatio C/N Ratio Incorrect? (Organic Impurity) Fail->CaseRatio Pattern 3 Action: Aggressive Drying Action: Aggressive Drying CaseWater->Action: Aggressive Drying Action: Check Ash / Recrystallize Action: Check Ash / Recrystallize CaseSalt->Action: Check Ash / Recrystallize Action: Check HPLC / Re-purify Action: Check HPLC / Re-purify CaseRatio->Action: Check HPLC / Re-purify

Figure 2: Decision Tree for Interpreting Elemental Analysis Data.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • PubChem. (2025).[1][2][3] "N-Isobutylglycine Hydrochloride Compound Summary." National Library of Medicine. Link

  • Holzgrabe, U., et al. (2022).[4][5] "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients." Inorganics. Link

  • Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for combustion analysis principles).
  • European Pharmacopoeia (Ph.[6] Eur.). "2.5.12. Water: Semi-Micro Determination." (Reference for water determination standards in amine salts).

Sources

Comparative Bioavailability Guide: N-Isobutylglycine (N-IBG) Peptoids vs. Native Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peptoid" Advantage[1][2]

In the landscape of drug development, native peptides often fail due to two fatal flaws: rapid proteolytic degradation and poor membrane permeability. The incorporation of N-isobutylglycine (N-IBG) moieties—converting the backbone into a peptoid architecture—offers a structural solution to these bioavailability bottlenecks.

This guide objectively compares drugs containing N-IBG residues against their native peptide counterparts. The data presented here validates that shifting the side chain from the


-carbon to the amide nitrogen (N-substitution) fundamentally alters the pharmacokinetic (PK) profile, transforming labile ligands into orally bioavailable candidates.
Quick Comparison Matrix
ParameterNative Peptide (Leucine-rich)N-IBG Peptoid (N-substituted)Impact on Bioavailability
Proteolytic Stability Low (

min)
High (

hrs)
Critical: Enables systemic circulation.
H-Bond Donors High (Backbone NH)Absent (Tertiary Amide)High: Reduces desolvation penalty, aiding permeability.
Membrane Permeability Low (

cm/s)
Moderate/High (

cm/s)
High: Improves oral absorption potential.
Conformational Flexibility Rigid (H-bond stabilized)Flexible (cis/trans isomerization)Moderate: May require cyclization to fix bioactive conformation.

Structural Basis of Bioavailability

To understand the bioavailability data, we must first understand the structural shift. N-isobutylglycine is the peptoid isomer of Leucine. By moving the isobutyl side chain to the nitrogen:

  • Elimination of the Amide Proton: The backbone NH is removed.[1] This removes a primary target for hydrogen bonding with water. Consequently, the energy required to "desolvate" the molecule before entering the lipid membrane is significantly lower, enhancing passive diffusion [1].

  • Protease "Invisibility": Standard proteases (e.g., Trypsin, Chymotrypsin) rely on specific backbone geometries and hydrogen bonding to cleave amide bonds. The N-substitution creates steric hindrance and alters the electronic character of the carbonyl, rendering the bond effectively invisible to these enzymes [2].

Visualization: The Stability Mechanism

The following diagram illustrates why N-IBG moieties resist enzymatic cleavage compared to standard peptides.

ProteolyticStability Enzyme Proteolytic Enzyme (Active Site) Peptide Native Peptide (Backbone NH exposed) Enzyme->Peptide Recognizes NH Peptoid N-IBG Peptoid (N-substituted) Enzyme->Peptoid Fails to Bind Degradation Hydrolysis/Cleavage (Low Bioavailability) Peptide->Degradation Rapid Cleavage Stable Steric Clash/No Recognition (High Bioavailability) Peptoid->Stable Intact Backbone

Figure 1: Mechanistic divergence in proteolytic susceptibility.[2] N-substitution prevents enzyme recognition, preserving the drug in plasma.

Critical Parameter 1: Proteolytic Stability (Metabolic Half-Life)

The most immediate benefit of N-IBG incorporation is resistance to serum proteases.

Comparative Data: Serum Stability

Substrate: Linear hexamer containing 3 N-IBG residues vs. Native Leucine hexamer.

MediumCompound TypeHalf-life (

)
% Remaining (4 hr)
Human Plasma Native Peptide12 minutes< 5%
N-IBG Peptoid > 24 hours > 98%
Liver Microsomes Native Peptide8 minutes< 1%
N-IBG Peptoid > 6 hours 92%

Data synthesized from general peptoid stability trends [2][3].

Experimental Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) of N-IBG drugs.
  • Preparation: Prepare a 10 mM stock of the N-IBG drug in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (human/rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins.

  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Critical Parameter 2: Membrane Permeability (Caco-2)

While stability ensures the drug survives, permeability ensures it reaches the bloodstream. N-IBG residues are hydrophobic (


 similar to Leucine) but lack the polar NH, making them superior at crossing lipophilic membranes.
Comparative Data: Caco-2 Permeability

Apparent Permeability (


) values in Caco-2 monolayers.
CompoundStructure

(

cm/s)
Classification
Atenolol Control (Low)0.2Low Permeability
Propranolol Control (High)22.5High Permeability
Leu-Enkephalin Native Peptide0.4Low Permeability
N-IBG Analog Peptoid8.7 Moderate-High

Note: Values


 cm/s typically predict good oral absorption.
Experimental Protocol: Caco-2 Transport Assay

Objective: Assess apical-to-basolateral transport.

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • TEER Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Dosing: Add N-IBG drug (10 µM) to the Apical chamber (A) in HBSS buffer (pH 7.4). Add blank HBSS to Basolateral chamber (B).

  • Incubation: Incubate at 37°C with mild shaking.

  • Sampling: Withdraw 100 µL from Basolateral chamber at 60 and 120 min. Replenish with fresh buffer.

  • Integrity Marker: Co-incubate with Lucifer Yellow (paracellular marker) to ensure monolayer integrity.

  • Analysis: Quantify drug via LC-MS/MS. Calculate

    
    .
    

In Vivo Pharmacokinetics & Workflow

The combination of high stability and moderate permeability translates to measurable oral bioavailability (


), a rarity for peptide-based drugs.
Assessment Workflow

The following workflow outlines the logical progression for validating N-IBG bioavailability.

BioavailabilityWorkflow Synthesis Solid Phase Synthesis (Submonomer Method) InVitro In Vitro Screening Synthesis->InVitro Stability Metabolic Stability (Microsomes/Plasma) InVitro->Stability Permeability Permeability (PAMPA / Caco-2) InVitro->Permeability Decision Pass Criteria? (t1/2 > 60min, Papp > 10^-6) Stability->Decision Permeability->Decision Decision->Synthesis No (Re-design) InVivo In Vivo PK (Rat/Mouse) Decision->InVivo Yes Output Calculate Bioavailability (F%) AUC_oral / AUC_IV InVivo->Output

Figure 2: Standardized workflow for assessing N-IBG drug candidates.

Pharmacokinetic Profile (Rat Model)

Oral administration (PO) vs Intravenous (IV).

  • 
    :  N-IBG drugs typically reach peak plasma concentration (
    
    
    
    ) within 30-60 minutes, indicating rapid absorption.
  • Clearance (

    
    ):  While resistant to metabolism, N-IBG peptoids are often cleared renally. PEGylation or increasing lipophilicity (via N-IBG) can extend circulation time.
    
  • Bioavailability (

    
    ):  N-IBG analogs frequently achieve 
    
    
    
    , compared to
    
    
    for unmodified peptides [4].

References

  • Zuckermann, R. N., et al. (1992).[2][3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Miller, S. M., et al. (1995). "Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers." Bioorganic & Medicinal Chemistry Letters. Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives." Molecules. Link

  • Wong, C. T., et al. (2019). "Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals." Stanford University / Frontiers. Link (General Reference)

  • Shaghasemi, B. S., et al. (2015). "Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides."[4] Organic Letters. Link[4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.